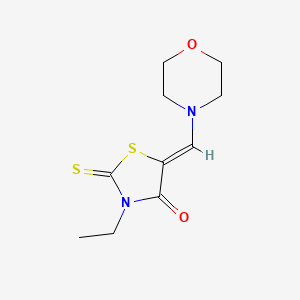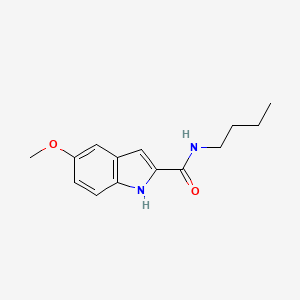![molecular formula C15H14ClN5O2S B1223881 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-[[[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Applications De Recherche Scientifique
Metabolism and Bioavailability Acrylamide, a derivative of which is 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide, is used extensively in various industrial and research applications. Studies have highlighted its metabolism and bioavailability in humans. For instance, acrylamide is metabolized in humans with a significant portion of its metabolites derived from glutathione conjugation, excreted as various urinary metabolites. These studies indicate that humans metabolize acrylamide differently compared to rodents, showcasing a difference in species-specific metabolism pathways (Fennell et al., 2005), (Fennell et al., 2006).
Hemoglobin Adduct Formation Studies have also explored the formation of hemoglobin adducts of acrylamide and acrylonitrile in humans, revealing that exposure to these compounds can occur not only in industrial settings but also through lifestyle choices such as smoking. The presence of acrylamide in tobacco smoke has been established as a significant source of exposure (Bergmark, 1997), (Urban et al., 2006).
Reproductive and Developmental Effects Research into the potential reproductive and developmental effects of acrylamide has been conducted, providing insights into the risks associated with exposure to this compound. These studies contribute to the understanding of acrylamide's impact on human health and help in assessing the safety of its use in various applications (NTP-CERHR, 2005).
Exposure Assessment Efforts have been made to assess human exposure to acrylamide, especially in specific populations such as lactating mothers. Understanding the internal exposure to acrylamide and its metabolites is crucial for evaluating the associated health risks and formulating strategies to minimize exposure (Fernández et al., 2021).
Neurotoxic Effects and Peripheral Neuropathy Acrylamide's neurotoxic effects, particularly causing peripheral neuropathy, have been a subject of investigation. Understanding the neurotoxic potential and the risk assessment associated with acrylamide exposure provides valuable information for ensuring workplace safety and public health (Park, 2021).
Propriétés
Formule moléculaire |
C15H14ClN5O2S |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-8-12(19-18-9)14(23)20-21-15(24)17-13(22)7-6-10-4-2-3-5-11(10)16/h2-8H,1H3,(H,18,19)(H,20,23)(H2,17,21,22,24)/b7-6+ |
Clé InChI |
JJWPYPQVFPQHBU-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2Cl |
SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
SMILES canonique |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid [4-[acetyl-(4-chlorophenyl)sulfonylamino]-1-naphthalenyl] ester](/img/structure/B1223801.png)

![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)
![4-[({[3-(4-Methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B1223806.png)
![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)
![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)

![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)
![N-(2-bromophenyl)-2-[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B1223820.png)


![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)